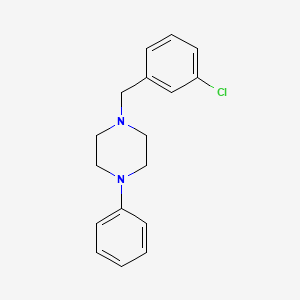![molecular formula C16H18N2O3 B5634500 2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related heterocyclic systems involving piperidine and furyl groups has been explored in various studies. For instance, Phuong et al. (2017) successfully synthesized a heterocyclic system containing piperidine and dioxaborinine rings, starting from a compound similar in structure to 2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine (Phuong et al., 2017). Additionally, Wu Feng (2011) reported the three-component synthesis of a compound with structural similarities, emphasizing the role of piperidine as a starting material (Wu Feng, 2011).
Molecular Structure Analysis
- Halim & Ibrahim (2022) conducted a detailed analysis of the molecular structure of a compound related to this compound, using advanced techniques like NMR, IR, and MS. They also investigated the compound's electronic absorption spectra and reactivity descriptors (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
- Research by Crotti, Berti, and Pineschi (2011) demonstrated the regioselective introduction of methoxycarbonyl groups into pyridines, a process that might be relevant to the synthesis and modification of compounds like this compound (Crotti, Berti, & Pineschi, 2011).
Physical Properties Analysis
- Ribéreau & Quéguiner* (1983) studied the physical properties of furylpyridines, which can provide insights into the physical characteristics of similar compounds like this compound (Ribéreau & Quéguiner*, 1983).
Chemical Properties Analysis
- Harris & Padwa (2002) explored the synthesis and properties of trisubstituted piperidines, providing insight into the chemical behavior and potential reactivity of compounds featuring piperidine rings, which is relevant for this compound (Harris & Padwa, 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
[5-(6-methoxypyridin-3-yl)furan-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-8-5-12(11-17-15)13-6-7-14(21-13)16(19)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULBLYDJYZNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(O2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B5634418.png)
![1-phenyl-N-{[1-(pyrazin-2-ylacetyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5634422.png)
![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)

![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)
![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)

![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)